molecular formula C21H24O7 B2486660 (3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one CAS No. 362662-48-4

(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one

Cat. No. B2486660
CAS RN: 362662-48-4
M. Wt: 388.416
InChI Key: QQJNIQAYUUHBGC-LSDHHAIUSA-N
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Description

(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one is a natural product found in Torreya nucifera with data available.

Scientific Research Applications

Selective Deprotection of Hydroxy Functions

A study by Horita et al. (1986) examined the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl), and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions, which is relevant to the molecule due to the presence of similar functional groups (Horita et al., 1986).

Synthesis of Novel Dibenzylbutyrolactones

Alizadeh et al. (2015) reported on the synthesis of novel dibenzylbutyrolactone derivatives, a process that may involve or be relevant to the synthesis of compounds similar to the molecule of interest (Alizadeh et al., 2015).

Arctigenin Mannich Derivative Synthesis

Research by Dou De-qiang (2013) focused on the synthesis of a Mannich derivative of arctigenin, which is structurally related to the molecule (Dou De-qiang, 2013).

Lignan Structure and Antioxidant Activity

A study by Gao et al. (2008) described the dibenzyl-butyrolactone skeleton in a lignan similar to the molecule , which may offer insights into its potential properties and applications (Gao et al., 2008).

Hydroxymethylene Group in Lignin Reaction

Research by Ohmura et al. (2013) examined the significance of the benzylic hydroxymethylene group in the reaction of lignin side-chain with active oxygen species, which could be relevant to the understanding of the molecule's behavior in similar conditions (Ohmura et al., 2013).

Effect of Benzylic Oxygen on Antioxidant Activity

Yamauchi et al. (2005) investigated the impact of the benzylic position's oxidation on the antioxidant activity of phenolic lignans, which might provide insights into the antioxidant potential of the molecule (Yamauchi et al., 2005).

properties

IUPAC Name

(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)7-15-14(11-28-21(15)24)6-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJNIQAYUUHBGC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Reactant of Route 2
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Reactant of Route 3
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Reactant of Route 4
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Reactant of Route 5
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Reactant of Route 6
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one

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